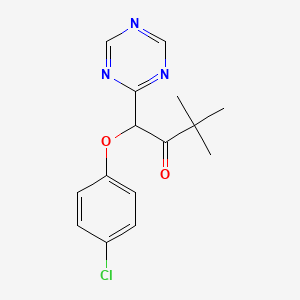
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one is a synthetic organic compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3,3-dimethylbutan-2-one, and 1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(4-chlorophenoxy)butyl]-1H-imidazole and other triazine derivatives share structural similarities.
Eigenschaften
CAS-Nummer |
61370-72-7 |
|---|---|
Molekularformel |
C15H16ClN3O2 |
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,3,5-triazin-2-yl)butan-2-one |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)13(20)12(14-18-8-17-9-19-14)21-11-6-4-10(16)5-7-11/h4-9,12H,1-3H3 |
InChI-Schlüssel |
QKFCQAUDSFLAFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C1=NC=NC=N1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)


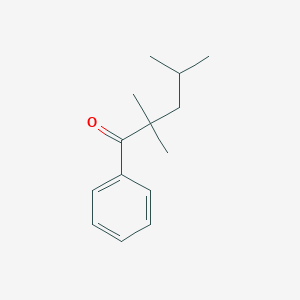
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
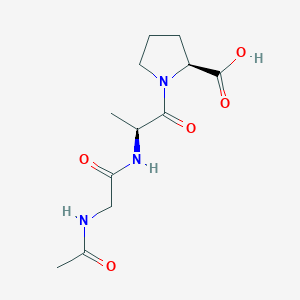
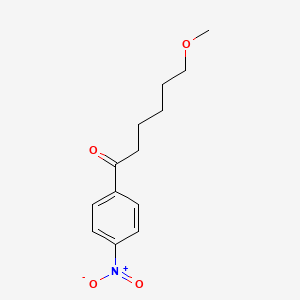
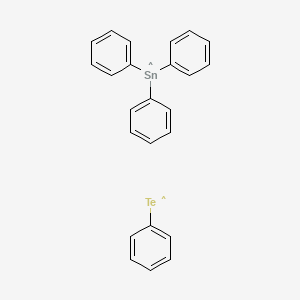
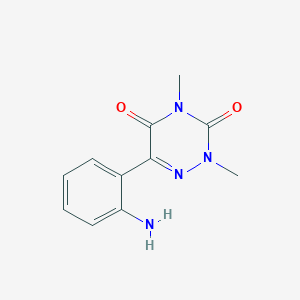
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)

